3-Pyridinecarbonyl azide, 6-methyl-
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Overview
Description
3-Pyridinecarbonyl azide, 6-methyl- is an organic compound with the molecular formula C7H6N4O. It is a derivative of pyridine, where the carbonyl group at the 3-position is substituted with an azide group, and a methyl group is attached to the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridinecarbonyl azide, 6-methyl- typically involves the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield the desired azide compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarbonyl azide, 6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used as a reagent.
Cycloaddition Reactions: Catalysts such as copper(I) are often employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Formation of substituted pyridines.
Cycloaddition Reactions: Formation of triazoles.
Reduction Reactions: Formation of amines.
Scientific Research Applications
3-Pyridinecarbonyl azide, 6-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-pyridinecarbonyl azide, 6-methyl- involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The compound can also undergo reduction to form amines, which can further react to form various derivatives .
Comparison with Similar Compounds
3-Pyridinecarbonyl azide: Lacks the methyl group at the 6-position.
6-Methyl-3-pyridinecarboxylic acid: Lacks the azide group.
3-Pyridinecarbonyl chloride: Precursor in the synthesis of 3-pyridinecarbonyl azide, 6-methyl-.
Uniqueness: 3-Pyridinecarbonyl azide, 6-methyl- is unique due to the presence of both the azide and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and material science .
Properties
CAS No. |
64038-04-6 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-methylpyridine-3-carbonyl azide |
InChI |
InChI=1S/C7H6N4O/c1-5-2-3-6(4-9-5)7(12)10-11-8/h2-4H,1H3 |
InChI Key |
YYXGWNSPDYWKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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